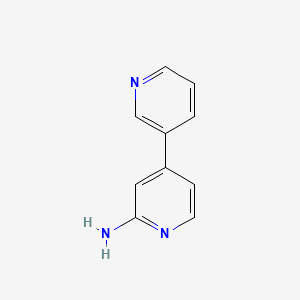

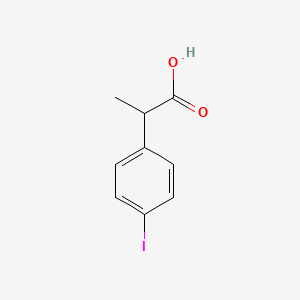

3,4'-Bipyridin-2'-amine

Descripción general

Descripción

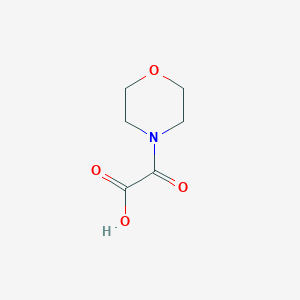

3,4'-Bipyridin-2'-amine is a chemical compound that belongs to the bipyridine family, which is characterized by the presence of two pyridine rings. These compounds are known for their ability to coordinate with metals and are often used in the synthesis of complex molecules and materials with interesting electronic and optical properties.

Synthesis Analysis

The synthesis of bipyridine derivatives, including those related to 3,4'-Bipyridin-2'-amine, has been explored in various studies. For instance, novel 4-substituted-3-cyano-2-aminopyridines were synthesized using enaminonitriles and primary amines under solvent-free conditions facilitated by microwave irradiation, demonstrating an efficient and convenient method for preparing such compounds . Additionally, the synthesis of N-substituted 3-amino-4-halopyridines, which are closely related to the bipyridine structure, has been achieved through a sequential Boc-removal/reductive amination process mediated by Brønsted and Lewis acids, highlighting a high-yielding protocol for generating substituted aminopyridines .

Molecular Structure Analysis

The molecular structure of bipyridine derivatives has been extensively studied. For example, the structure of 2-aminopyridine derivatives was confirmed by X-ray analysis, which is crucial for understanding the geometry and potential coordination patterns of these molecules . The structure of the amine group in aminopyridines has also been determined using microwave spectra and ab initio molecular orbital calculations, providing insight into the electronic structure and bonding characteristics of the amine group in these compounds .

Chemical Reactions Analysis

Bipyridine derivatives undergo various chemical reactions due to their reactive amine groups. Aminals derived from 2-aminopyridine and 3-aminopyridine have been synthesized, and their formation instead of the expected Schiff base indicates the unique reactivity of these compounds. The unusual stability of these aminals is attributed to intermolecular hydrogen bonding, as evidenced by IR and 1H NMR spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure and the presence of functional groups. The electronic properties of bis(terpyridine)ruthenium(II) complexes appended with di-p-anisylamino groups were studied, revealing electronic communication between individual amine sites through intervalence charge-transfer band analyses . Similarly, the electronic coupling between two amine redox sites in a [Re(CO)3Cl]-chelated 2,2'-bipyridine system was investigated using electrochemical, spectroscopic, and EPR analysis, with DFT and TDDFT calculations aiding in the interpretation of the observed multiple near-infrared bands .

Aplicaciones Científicas De Investigación

1. Bio-based Solvent for Synthesis

A study by (Tamargo et al., 2021) developed an environmentally friendly synthetic protocol to access polyfunctionalized bipyridines, including 3,4'-bipyridin-2'-amine, using a bio-renewable neoteric solvent. This method demonstrated the potential for heavy-metal sensing.

2. Photolabile Caging Groups for Amines

Ruthenium(II) bipyridyl complexes, incorporating 3,4'-bipyridin-2'-amine, have been synthesized and characterized for their potential as photolabile protecting groups for amines, suggesting applications in biological caged compounds (Zayat et al., 2006).

3. Synthesis of Tethered Bipyridine Ligands

A study by (Havas et al., 2009) described the efficient synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine, a precursor for creating 4-functionalized 2,2'-bipyridines, including 3,4'-bipyridin-2'-amine, suitable for conjugation to biological material.

4. Metal Chelation-Assisted Electronic Coupling

Research by (Nie et al., 2015) explored the use of 3,4'-bipyridin-2'-amine in metal chelation-assisted amine-amine electronic coupling, suggesting applications in developing redox-active materials.

5. Catalyst for Oxidation Reactions

(Abrantes et al., 2011) demonstrated the use of a hybrid material involving 3,4'-bipyridin-2'-amine as a water-tolerant catalyst for the oxidation of secondary amines.

6. Construction of Coordination Polymers

Studies like those by (Chen et al., 2006) and (Park et al., 2001) explore the synthesis of coordination polymers using 3,4'-bipyridin-2'-amine, highlighting its role in forming complex structures with potential applications in materials science.

7. Synthesis of Bifunctional Polymers

(Peter & Thelakkat, 2003) described the synthesis of bifunctional polymers where 3,4'-bipyridin-2'-amine acts as a dye and charge transport moieties, indicating its utility in the development of advanced materials.

8. Electrochemiluminescence Applications

The study by (Wang et al., 2016) showcased the use of a 3,4'-bipyridin-2'-amine derivative in electrochemiluminescence, demonstrating its potential in biosensor applications.

Safety And Hazards

The safety information for 3,4’-Bipyridin-2’-amine includes GHS07 pictograms, with the signal word “Warning”. Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

4-pyridin-3-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSPRDGYHFGDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Bipyridin-2'-amine | |

CAS RN |

865604-20-2 | |

| Record name | 4-(pyridin-3-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)